molecular formula C16H16ClN3O6S2 B2503635 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)pyrrolidine-2-carboxamide CAS No. 1105547-90-7

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)pyrrolidine-2-carboxamide

Cat. No. B2503635
CAS RN: 1105547-90-7
M. Wt: 445.89
InChI Key: BMEWGTXBLJLNDG-UHFFFAOYSA-N
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Description

The compound "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)pyrrolidine-2-carboxamide" is a derivative of pyrrolidine-2-carboxamide, which is a class of compounds known for various biological activities. The molecule contains several functional groups, including a sulfonyl group attached to a chlorothiophenyl moiety and a nitrophenyl group with a methoxy substituent. These types of compounds are often synthesized for their potential pharmacological properties, such as antioxidant or antimicrobial activities.

Synthesis Analysis

The synthesis of related pyrrolidine-2-carboxamide derivatives has been reported in the literature. For instance, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, which included various substituents on the benzene ring . Another related compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, was synthesized from methyl pyrrolidine-2-carboxylate and a chlorosulfonyl-substituted imidazole . These methods typically involve multi-step reactions, starting from readily available starting materials, and employ various reagents and conditions to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with the potential for multiple stereocenters and geometric isomers. X-ray diffraction analysis has been used to unambiguously assign the structure of related compounds, such as 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . This technique allows for the precise determination of the molecular geometry and confirmation of the synthesized structure.

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives can vary depending on the substituents present on the molecule. For example, the presence of a nitro group can facilitate substitution reactions, as seen in the synthesis of various 2,5-disubstituted pyridines from 5-nitropyridine-2-sulfonic acid . These reactions often involve the substitution of the sulfonyl group with different nucleophiles, leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups. Compounds with nitro, sulfonyl, and chloro substituents typically exhibit significant biological activity, which can include antioxidant or antimicrobial properties. For instance, some pyrrolidine derivatives have shown higher antioxidant activity than ascorbic acid . However, the antimicrobial activity can be variable, as seen with the synthesized 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, which did not exhibit activity against the tested organisms . The physical properties such as solubility, melting point, and stability can also be determined through experimental methods, which are essential for the practical application of these compounds.

Scientific Research Applications

Crystal Structure and Molecular Conformation

The compound 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a structurally related compound, has been studied for its crystal structure and molecular conformation. The compound showed potential as an antineoplastic agent. Its crystal structure is characterized by an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group. The conformational analysis revealed a good agreement with the X-ray structure, highlighting the compound's stable molecular structure (Banerjee et al., 2002).

Antimicrobial Activities

A derivative, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, was synthesized and evaluated for its antimicrobial activities against various organisms, including Gram-positive, Gram-negative bacteria, and Candida albicans. However, this specific compound showed no significant activities against the tested organisms, indicating the specificity of antimicrobial action may be highly dependent on the molecular structure and substituent groups of the compound (Ovonramwen et al., 2021).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O6S2/c1-26-13-5-4-10(20(22)23)9-11(13)18-16(21)12-3-2-8-19(12)28(24,25)15-7-6-14(17)27-15/h4-7,9,12H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEWGTXBLJLNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)pyrrolidine-2-carboxamide

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